1,4-Oxazepine, 7-butoxyhexahydro-4-methyl-5-phenyl-
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Overview
Description
1,4-Oxazepine, 7-butoxyhexahydro-4-methyl-5-phenyl- is a heterocyclic compound that belongs to the oxazepine family. This compound is characterized by a seven-membered ring containing one oxygen and one nitrogen atom. The presence of the butoxy, hexahydro, methyl, and phenyl groups further diversifies its chemical structure, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-oxazepine derivatives typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach involves the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles . These reactions are often carried out in a microwave reactor to enhance reaction rates and yields.
Industrial Production Methods
Industrial production of 1,4-oxazepine derivatives may involve large-scale cyclocondensation reactions using readily available starting materials. The use of microwave-assisted synthesis and copper catalysis can be scaled up to produce significant quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
1,4-Oxazepine, 7-butoxyhexahydro-4-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
1,4-Oxazepine, 7-butoxyhexahydro-4-methyl-5-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-oxazepine, 7-butoxyhexahydro-4-methyl-5-phenyl- involves its interaction with specific molecular targets and pathways. For instance, as a histone deacetylase inhibitor, it can modulate gene expression by altering the acetylation status of histones, thereby affecting chromatin structure and function . This modulation can lead to various biological effects, including anti-proliferative and pro-apoptotic activities in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Amoxapine: An antidepressant with a similar oxazepine structure.
Loxapine: An antipsychotic drug that also contains the oxazepine scaffold.
Sintamil: A compound with medicinal properties similar to those of amoxapine and loxapine.
Uniqueness
1,4-Oxazepine, 7-butoxyhexahydro-4-methyl-5-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butoxy and phenyl groups, in particular, may enhance its lipophilicity and ability to interact with biological membranes, making it a compound of interest for further research and development .
Properties
CAS No. |
57492-62-3 |
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Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
7-butoxy-4-methyl-5-phenyl-1,4-oxazepane |
InChI |
InChI=1S/C16H25NO2/c1-3-4-11-18-16-13-15(17(2)10-12-19-16)14-8-6-5-7-9-14/h5-9,15-16H,3-4,10-13H2,1-2H3 |
InChI Key |
BFLWSOLFIPCMMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CC(N(CCO1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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